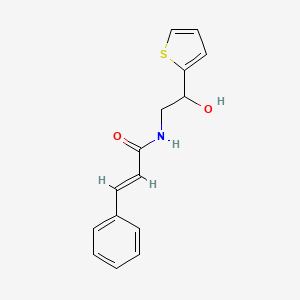

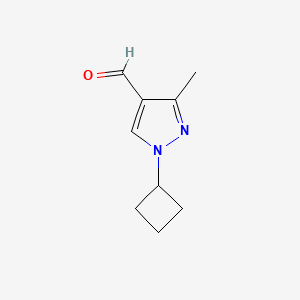

![molecular formula C8H12N2O3S B2777123 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 943110-75-6](/img/structure/B2777123.png)

2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, and a carboxylic acid group. The presence of the methoxyethylamino group suggests that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a common feature in many biologically active compounds. The methoxyethylamino group could potentially participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiazole ring is aromatic and relatively stable. The carboxylic acid group can participate in acid-base reactions, and the methoxyethylamino group might be involved in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid and methoxyethylamino groups could enhance its solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the specific arrangement of atoms and the intermolecular forces .科学的研究の応用

Synthesis and Chemical Transformations

Transformations and Synthesis of Heterocyclic Derivatives : A study by Žugelj et al. (2009) described the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates from methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate. This compound was prepared from dimethyl acetone-1,3-dicarboxylate, demonstrating a method for creating complex heterocyclic structures (Žugelj et al., 2009).

Novel Synthetic Routes to γ-Amino Acids : Research by Mathieu et al. (2015) reported on the synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids. These compounds are valuable as mimics of secondary protein structures and were synthesized through cross-Claisen condensations, offering a versatile method for introducing a variety of lateral chains (Mathieu et al., 2015).

Biological Applications

Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives, including 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, which showed variable and modest antimicrobial activity against bacteria and fungi. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Patel et al., 2011).

Synthesis of Indole-Benzimidazole Derivatives : A study by Wang et al. (2016) on the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids condensed with substituted o-phenylenediamines underlines the versatility of thiazole derivatives in synthesizing complex molecules with potential biological activities (Wang et al., 2016).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

Based on its structural similarity to other compounds, it might interact with its target proteins and induce changes that affect the function of these proteins .

Biochemical Pathways

Given its potential interaction with proteins like hsp 90-alpha, it might influence pathways related to cell cycle control and signal transduction .

Pharmacokinetics

For instance, second-generation antisense oligonucleotides (ASOs) with protective nucleotides, such as 2’-O-methoxyethyl, have led to dramatic advances for biological stability, which consequently provided longer half-lives in target tissues compared to conventional ASOs .

Result of Action

Based on its potential interaction with proteins like hsp 90-alpha, it might influence the function of these proteins and thereby affect cellular processes .

特性

IUPAC Name |

2-(2-methoxyethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-5-6(7(11)12)14-8(10-5)9-3-4-13-2/h3-4H2,1-2H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNPTZLUCLHHLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NCCOC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile](/img/structure/B2777040.png)

![Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2777042.png)

![B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2777048.png)

![N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2777052.png)

![N-(4-bromo-2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2777057.png)

![4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2777058.png)

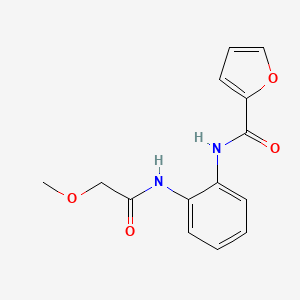

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide](/img/structure/B2777062.png)